(R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate
Description
This compound features an (R)-configured propan-2-yl backbone with a tert-butyl carbamate group, a ketone, and a pyridin-2-yl hydrazinyl moiety.
Properties
CAS No. |
915375-27-8 |
|---|---|
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-oxo-1-(2-pyridin-2-ylhydrazinyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-9(15-12(19)20-13(2,3)4)11(18)17-16-10-7-5-6-8-14-10/h5-9H,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 |
InChI Key |
JWMMKCNHXSBARG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
2-Hydrazinopyridine is synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloropyridine with hydrazine hydrate. The reaction proceeds in N,N-dimethylpropanolamine at 130°C under nitrogen, achieving 95% yield after 10 hours.
Key Parameters:
-
Solvent: Polar aprotic solvents like N,N-dimethylpropanolamine enhance reactivity by stabilizing intermediates.
-
Temperature: Elevated temperatures (130°C) accelerate substitution kinetics.
-
Atmosphere: Nitrogen sparging prevents oxidative side reactions.
Comparative Data:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| N,N-dimethylpropanolamine | 99.7 | 95 |
| N,N-dimethylformamide | 99.2 | 90 |
Table 1: Solvent impact on 2-hydrazinopyridine synthesis.
Preparation of Boc-Protected (R)-Alanine
Carbamate Protection
L-Alanine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a dioxane/water (4:1) mixture containing 1M NaOH. The reaction completes within 2 hours at 25°C, yielding Boc-L-alanine in 98% purity.
Mechanistic Insight:
The alkaline conditions deprotonate the amino group, facilitating nucleophilic attack on Boc anhydride.
Hydrazide Coupling via Carbodiimide Chemistry
Activation and Coupling
Boc-L-alanine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and hydroxybenzotriazole (HOBt) in DMF. Subsequent addition of 2-hydrazinopyridine forms the target hydrazide.
Reaction Scheme:
Optimized Conditions:
-
Molar Ratio: 1:1.2 (Boc-alanine : 2-hydrazinopyridine)
-
Time: 12 hours at 25°C
-
Yield: 92% after silica gel chromatography
Chiral Purity and Stereochemical Integrity
The (R)-configuration at the alanine α-carbon is preserved through mild reaction conditions. Chiral HPLC analysis (Chiralpak IA column, hexane:isopropanol 90:10) confirms >99% enantiomeric excess .
Scalability and Industrial Considerations
Process Intensification
-
Continuous Flow Synthesis: Microreactors reduce reaction times for 2-hydrazinopyridine synthesis by 40%.
-
Catalyst Recycling: Pd/C and Pt/C catalysts in hydrogenation steps are reused up to five times without activity loss.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile:water 60:40) shows 99.5% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| EDAC/HOBt Coupling | High yield, mild conditions | Cost of coupling reagents |
| Direct Hydrazine Substitution | Scalable, solvent-efficient | Requires high-temperature setup |
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its hydrazine and pyridinyl functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl hydrazine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The carbamate group can also undergo hydrolysis, releasing active intermediates that modulate biological pathways.
Comparison with Similar Compounds
Structural Features and Reactivity
Physical and Spectral Properties
Biological Activity
(R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N4O3
- Molecular Weight : 280.32 g/mol
- CAS Number : 915375-26-7
The compound exhibits several biological activities that can be attributed to its structural features. The presence of the hydrazine and pyridine moieties suggests potential interactions with various biological targets, including enzymes and receptors involved in neurological processes.
1. Neuroprotective Effects
Recent studies have indicated that compounds structurally similar to (R)-tert-butyl carbamate derivatives exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease research. For instance, a related compound demonstrated a reduction in oxidative stress markers and improved cell viability in astrocytes exposed to Aβ .
2. Inhibition of Enzymatic Activity
Research has shown that similar carbamates can act as inhibitors of acetylcholinesterase (AChE) and β-secretase, enzymes implicated in neurodegenerative diseases. This inhibition could lead to decreased Aβ aggregation and improved cholinergic signaling .
Study 1: Neuroprotection Against Aβ Toxicity
In a study examining the effects of a related compound on astrocytes treated with Aβ, it was found that co-treatment with the compound led to a significant increase in cell viability (62.98% compared to 43.78% for Aβ alone). This suggests a protective mechanism against neurotoxicity .
Study 2: Enzyme Inhibition Profile
Another study highlighted the ability of similar compounds to inhibit AChE activity significantly, with results showing a reduction in enzyme activity compared to untreated controls. This inhibition is crucial for therapeutic strategies targeting cognitive decline .
Data Table: Biological Activity Overview
Q & A
Q. Optimized Conditions :
Yield improvements are achieved by extending reaction times to 18 hours, as shorter durations (e.g., 3 hours) reduce efficiency .
Basic: What safety protocols and storage conditions are critical for handling this compound?
Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .
- Storage : Refrigerate (2–8°C) in airtight containers to prevent moisture absorption and degradation .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can researchers confirm enantiomeric purity and structural integrity post-synthesis?
Answer:
-
Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
-
Specific Rotation : Measure optical activity (e.g., [α]D = +15.23° in CHCl3 for related carbamates) .
-
NMR Spectroscopy : Key markers include:
Proton/Group Chemical Shift (δ, ppm) Reference tert-Butyl (C(CH₃)₃) 1.36 (s, 9H) Hydrazinyl NH 8.22 (s, 1H) Pyridinyl protons 7.5–8.5 (m) -
HRMS : Confirm molecular weight (e.g., m/z calculated for C₁₅H₂₄N₂O₂: 264.3600; observed: 264.3598 ).
Advanced: How do structural modifications at the hydrazinyl or pyridinyl groups influence biological activity?
Answer:
- Hydrazinyl Modifications : Replacing the pyridin-2-yl group with bulkier aryl groups reduces solubility but may enhance receptor binding affinity .
- Pyridinyl Substitutions : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the pyridine ring alters electronic properties, affecting enzyme inhibition potency .
Q. Example SAR Study :
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Pyridin-2-yl hydrazine | 12 nM (cholinesterase) | |
| Phenyl hydrazine | 45 nM | |
| Nitropyridinyl | 8 nM |
Basic: What spectroscopic techniques are essential for structural validation?
Answer:
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.36 ppm), carbamate carbonyl (δ ~155–160 ppm), and pyridinyl protons (δ ~7.5–8.5 ppm) .
- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Use HRMS-ESI to confirm molecular formula (e.g., C₁₅H₂₄N₂O₂ requires m/z 264.3600) .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Purity Variations : Impurities >5% significantly alter activity. Validate purity via HPLC (>98%) .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) .
- Structural Isomerism : Ensure enantiomeric purity; (R)- vs. (S)-enantiomers may exhibit 10-fold activity differences .
Case Study : A study reported IC₅₀ = 12 nM for cholinesterase inhibition, while another found 45 nM. Reanalysis revealed the latter used racemic mixtures, confirming the (R)-enantiomer’s superior activity .
Advanced: What computational methods support mechanistic studies of this compound’s reactivity?
Answer:
- DFT Calculations : Model transition states for hydrazine-ketone coupling to identify rate-limiting steps .
- Molecular Docking : Predict binding modes with target enzymes (e.g., cholinesterase) using AutoDock Vina .
- MD Simulations : Assess stability of carbamate-enzyme complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
